molecular formula C16H15ClN4O2 B5564107 5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide

5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide

Cat. No. B5564107
M. Wt: 330.77 g/mol
InChI Key: KYWPKGLWWPIAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as F901318 and is a member of the furamidine family of compounds. F901318 has been studied for its potential as an antifungal agent and has shown promising results in preclinical studies.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Evaluation :
    • Novel 1,2,4-triazolin-3-one derivatives, related to the compound of interest, have been synthesized and evaluated for their anticancer potential. A particular compound showed activity against various cancer types including leukemia, lung, renal, colon, CNS, melanoma, ovarian, and breast cancer in in vitro studies (P. Kattimani et al., 2013).

DNA Interaction and Drug Design

  • Complex Study with DNA :
    • Studies on 2,5-bis(4-guanylphenyl)furan, structurally similar to the compound , have shown enhanced DNA-binding affinity. This research provides insights into the structural origins of drug-DNA interactions, which is crucial for drug design (C. Laughton et al., 1995).

Antimicrobial and Antifungal Activities

  • Synthesis and Antimicrobial Activities :
    • New 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities. Some compounds in this category have shown significant effectiveness against various microorganisms (H. Bektaş et al., 2010).

Molecular Interaction Studies

  • Molecular Docking and Interaction Studies :
    • Theoretical studies, including molecular docking, have been conducted on similar compounds to understand their interaction mechanisms and potential as EGFR inhibitors, a key target in cancer therapy (A. Karayel, 2021).

Corrosion Inhibition

  • Corrosion Inhibition in Metals :
    • Triazole derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic media. Such compounds can offer significant protection and are of interest in industrial applications (M. Lagrenée et al., 2002).

Enzyme Inhibition for Therapeutic Purposes

  • Cholinesterase Inhibition :
    • Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their potential to inhibit cholinesterase, an important target in the treatment of Alzheimer’s disease and other neurological disorders (N. Riaz et al., 2020).

Antioxidant Properties

  • Synthesis and Antioxidant Evaluation :
    • A series of new 1,2,4-triazole derivatives have been prepared and screened for their antioxidant and antiradical activities, showcasing the compound's relevance in addressing oxidative stress-related conditions (O. Bekircan et al., 2008).

properties

IUPAC Name

5-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-11(8-21-10-18-9-19-21)20-16(22)15-7-6-14(23-15)12-4-2-3-5-13(12)17/h2-7,9-11H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWPKGLWWPIAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide

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